

Application Notes and Protocols for **lcmt-IN-11** in High-Throughput Screening

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Compound of Interest

Compound Name: *lcmt-IN-11*

Cat. No.: *B15138517*

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Introduction

Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of a variety of cellular proteins, including the Ras superfamily of small GTPases. These proteins are key regulators of signaling pathways that control cell growth, differentiation, and survival. Aberrant Ras signaling is a hallmark of many human cancers, making the enzymes involved in its processing attractive targets for anti-cancer drug discovery. **lcmt-IN-11** is a potent and selective inhibitor of ICMT, demonstrating significant potential as a chemical probe to investigate the biological functions of ICMT and as a starting point for the development of novel therapeutics.

These application notes provide detailed protocols for the use of **lcmt-IN-11** in high-throughput screening (HTS) campaigns to identify and characterize ICMT inhibitors. The protocols are designed to be adaptable to various laboratory settings and include both biochemical and cell-based assay formats.

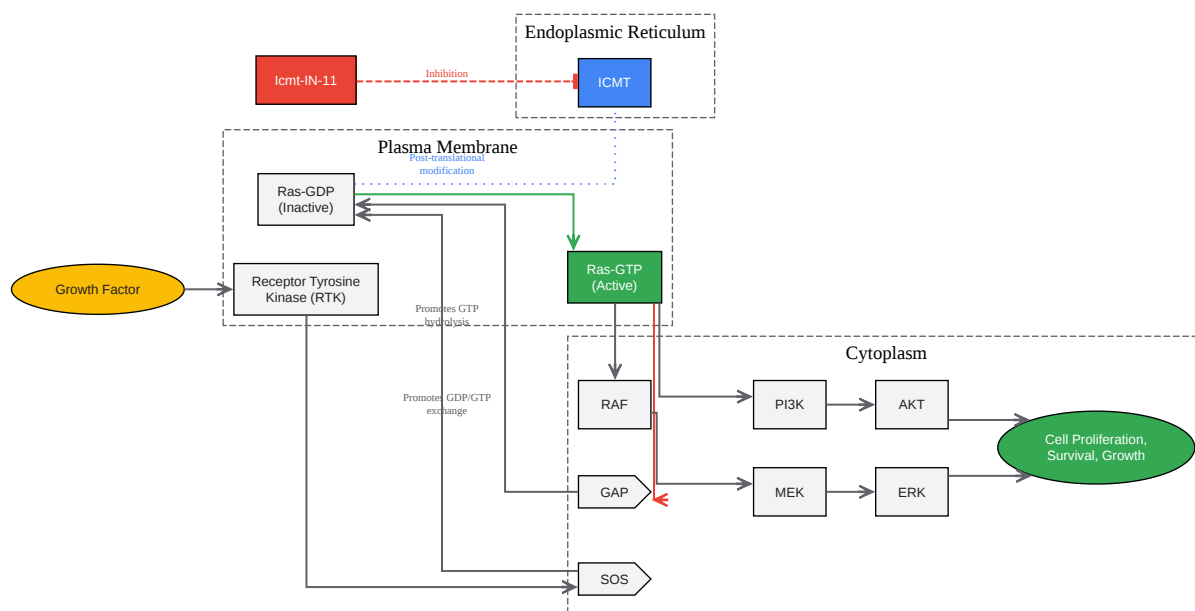
lcmt-IN-11: Compound Profile

lcmt-IN-11 is a small molecule inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT).

Property	Value	Reference
IC50	0.031 μ M	[1]
Molecular Formula	C20H27NO2S	
Molecular Weight	345.5 g/mol	
SMILES	<chem>CC1(C)OCC(CC2=CC=CS2)(NCCC3=CC=CC(OC)=C3)C1</chem>	
InChI	InChI=1S/C20H27NO2S/c1-19(2)15-20(10-12-23-19,18-8-5-13-24-18)9-11-21-16-6-4-7-17(14-16)22-3/h4-8,13-14,21H,9-12,15H2,1-3H3	

Mechanism of Action and Signaling Pathway

ICMT catalyzes the final step in the post-translational modification of CaaX proteins, which involves the methylation of a farnesylated or geranylgeranylated cysteine residue at the C-terminus. This methylation neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the C-terminus and promoting the proper localization and function of these proteins, including Ras, at the cell membrane. By inhibiting ICMT, **lcmt-IN-11** prevents this crucial methylation step, leading to the mislocalization of Ras and subsequent disruption of downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival.

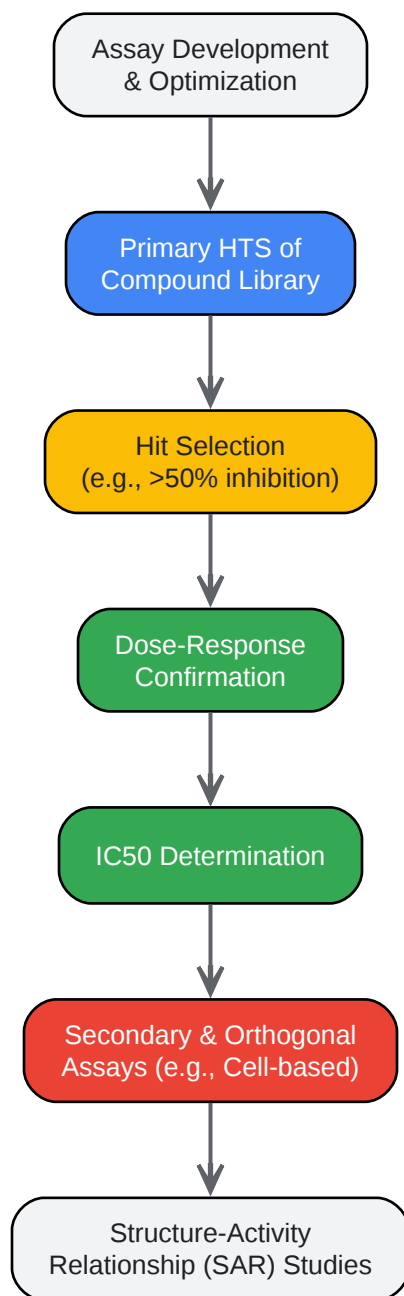


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Figure 1: Simplified Ras signaling pathway and the point of intervention for **Icmt-IN-11**.

High-Throughput Screening Workflow

A typical HTS workflow for identifying ICMT inhibitors involves several key stages, from assay development and primary screening to hit confirmation and characterization.



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References

- 1. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
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